Morpholino(2,4,6-trichlorophenyl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(2,4,6-trichlorophenyl)methanone typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with morpholine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Morpholino(2,4,6-trichlorophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing trichlorophenyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation can produce a corresponding carboxylic acid .
Scientific Research Applications
Morpholino(2,4,6-trichlorophenyl)methanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Morpholino(2,4,6-trichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
Morpholino(4-bromophenyl)methanone: Similar in structure but with a bromine atom instead of chlorine.
Morpholino(2-fluorophenyl)methanone: Contains a fluorine atom, leading to different chemical properties.
Uniqueness
Morpholino(2,4,6-trichlorophenyl)methanone is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly affects its reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H10Cl3NO2 |
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Molecular Weight |
294.6 g/mol |
IUPAC Name |
morpholin-4-yl-(2,4,6-trichlorophenyl)methanone |
InChI |
InChI=1S/C11H10Cl3NO2/c12-7-5-8(13)10(9(14)6-7)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2 |
InChI Key |
CYKIWNGOPIFTRW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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